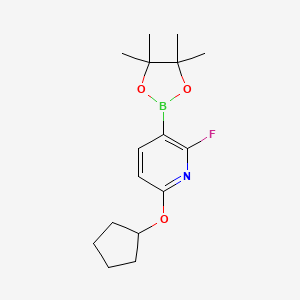![molecular formula C6H3BrN4O2 B8246960 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8246960.png)
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though these reactions are less frequently employed.
Major Products
Substitution: Products include various substituted triazolopyridines depending on the nucleophile used.
Reduction: The major product is 2-Bromo-6-amino-[1,2,4]triazolo[1,5-a]pyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
科学的研究の応用
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including those targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its potential as an inhibitor of enzymes like JAK1, JAK2, and PHD-1, as well as its role as an RORγt inverse agonist.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and functional group compatibility.
作用機序
The mechanism of action of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, it binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . As an RORγt inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity .
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the nitro group, which affects its reactivity and biological activity.
2-Bromo-1H-benzimidazole: Contains a bromine atom but differs in the core structure, leading to different chemical properties and applications.
4-Bromopyrimidine: Another bromine-containing heterocycle with distinct reactivity and uses in medicinal chemistry.
Uniqueness
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity patterns and biological activities. Its ability to act as an inhibitor of multiple enzymes and its role in various therapeutic areas make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMRSIZARNFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl(2-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8246888.png)




![2-(5-(Dibromomethyl)benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246912.png)




![2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246958.png)

